molecular formula C16H17N3S B11080669 5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione

5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B11080669
M. Wt: 283.4 g/mol
InChI Key: IJLLTOIPNDQKOY-UHFFFAOYSA-N
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Description

5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a triazolidine ring substituted with methyl, phenyl, and thione groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with carbon disulfide and a base, such as potassium hydroxide, to form the triazolidine-3-thione ring.

Reaction Steps:

    Formation of Hydrazone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted triazolidines.

Scientific Research Applications

5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2-phenyl-1,2,4-triazolidine-3-thione
  • 5-Methyl-2-phenyl-1,2,4-triazolidine-3-thione
  • 5-(4-Methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione

Uniqueness

5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and application.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

5-methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C16H17N3S/c1-12-8-10-13(11-9-12)16(2)17-15(20)19(18-16)14-6-4-3-5-7-14/h3-11,18H,1-2H3,(H,17,20)

InChI Key

IJLLTOIPNDQKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(NC(=S)N(N2)C3=CC=CC=C3)C

Origin of Product

United States

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